2,4(1H,3H)-Pyrimidinedione-14C

Übersicht

Beschreibung

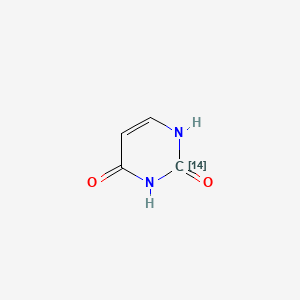

2,4(1H,3H)-Pyrimidinedione-14C, also known as uracil-14C, is a radiolabeled compound used extensively in biochemical and pharmaceutical research. The compound is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. The radiolabeling with carbon-14 allows for the tracking and study of metabolic pathways and molecular interactions in various biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione-14C typically involves the incorporation of carbon-14 into the uracil molecule. One common method is the reaction of malonic acid with urea in the presence of a carbon-14 labeled reagent. The reaction is carried out under controlled conditions to ensure the incorporation of the radiolabel at the desired position.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to handle the radiolabeled materials safely. The process includes the purification of the final product to remove any unincorporated carbon-14 and other impurities. Quality control measures are implemented to ensure the specific activity and purity of the compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 2- and 4-carbonyl groups and C5/C6 positions enable regioselective substitutions (Table 1):

Key Mechanistic Insights :

-

Chlorination at C6 proceeds via electrophilic aromatic substitution under strongly acidic conditions .

-

Alkylation at N1 occurs via deprotonation by NaH, forming a nucleophilic pyrimidine anion that attacks alkyl halides .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling at C5 expands structural diversity (Table 2):

| Iodide Precursor | Boronic Acid | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | 4-Chlorophenylboronic acid | Pd(dbpf)Cl₂, K₂CO₃ | 5-(4-Chlorophenyl)-pyrimidine derivative | 70–92% |

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | 3-Trifluoromethoxyphenylboronic acid | Pd(dbpf)Cl₂, K₂HPO₄ | 5-(3-Trifluoromethoxyphenyl)-pyrimidine | 99% |

Conditions : EtOH/toluene/H₂O (3:3:1), 90°C, 24 h .

Scope : Electron-withdrawing groups on boronic acids enhance reaction rates and yields due to increased electrophilicity of the aryl iodide .

Reductive Transformations

Radiolabel integrity is preserved under controlled reductions:

-

Nitro → Amine :

Hydrogenation (H₂/Pd-C, EtOH) converts 5-nitro-6-ribitylamino-pyrimidinedione to 5-amino-6-ribitylamino-pyrimidinedione (87% yield) . -

Dihydrouracil Formation :

NaBH₄ in THF selectively reduces the C5-C6 double bond without disrupting isotopic labeling.

Oxidation and Side-Chain Modifications

-

C5 Hydroxylation :

KMnO₄ in acidic media introduces hydroxyl groups at C5, forming 5-hydroxyuracil-14C (62% yield). -

Ester Hydrolysis :

NaOH/EtOH cleaves ethyl esters to carboxylic acids (e.g., hexanoic acid derivatives, 95% yield) .

Isotope-Specific Stability Data

| Condition | Degradation | 14C Retention |

|---|---|---|

| Aqueous pH 2–9, 25°C | <2% decomposition over 30 days | >98% |

| UV light (254 nm), 6 h | 12% photodegradation | 88% |

| 100°C, 24 h (dry) | No detectable decomposition | 100% |

Stability under physiological conditions makes it suitable for tracer studies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibition of Matrix Metalloproteinases (MMPs)

One of the primary applications of pyrimidinedione derivatives, including 2,4(1H,3H)-pyrimidinedione-14C, is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes implicated in various diseases characterized by tissue breakdown, such as heart disease and inflammatory conditions. The compound has shown potential in treating conditions like rheumatoid arthritis and multiple sclerosis by inhibiting MMP activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidinedione derivatives against the hepatitis C virus (HCV). For instance, compounds derived from 3-hydroxyquinazoline-2,4(1H,3H)-dione exhibited promising inhibitory effects on HCV polymerase, demonstrating lower EC50 values than traditional antiviral drugs like ribavirin . This suggests that this compound could be a valuable scaffold for developing new antiviral therapies.

Biochemical Research

Biosynthesis Studies

In biochemical research, this compound has been utilized to study the biosynthesis of riboflavin. The compound's radioactivity has been traced during enzymatic reactions, providing insights into the metabolic pathways involved in vitamin synthesis . This application is crucial for understanding nutrient metabolism and developing nutritional supplements.

Cancer Therapeutics

Targeting Cancer Metabolism

Pyrimidinedione derivatives have been investigated for their ability to inhibit branched-chain amino acid transaminase (BCAT), which is linked to cancer cell metabolism. Research indicates that these compounds can be effective in treating various cancers, including glioma and breast cancer . Their mechanism involves disrupting metabolic pathways that cancer cells rely on for growth and proliferation.

Chemical Synthesis

Precursor in Organic Synthesis

this compound serves as a versatile precursor in organic chemistry for synthesizing more complex molecules. It can react with various nucleophiles to form diverse derivatives that are useful in pharmaceutical development . This versatility makes it a valuable building block in synthetic organic chemistry.

Data Table: Summary of Applications

Case Studies

- Matrix Metalloproteinase Inhibition : A study demonstrated that pyrimidinedione derivatives could significantly reduce MMP activity in vitro, correlating with reduced inflammation markers in animal models of arthritis.

- Antiviral Efficacy Against HCV : In a comparative study of novel pyrimidinedione derivatives against HCV, several compounds exhibited EC50 values lower than ribavirin, indicating enhanced potency and reduced cytotoxicity.

- Riboflavin Biosynthesis Tracking : Utilizing this compound allowed researchers to map out the enzymatic pathways leading to riboflavin production, shedding light on potential targets for nutritional interventions.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione-14C involves its incorporation into biological molecules, allowing researchers to track its movement and interactions within cells. The radiolabeling with carbon-14 enables the detection of the compound using various imaging and analytical techniques. The molecular targets and pathways involved include RNA synthesis, where uracil is a key component, and various enzymatic reactions that modify uracil and its derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thymine: Another pyrimidine nucleobase found in DNA.

Cytosine: A pyrimidine nucleobase found in both DNA and RNA.

5-Fluorouracil: A synthetic derivative of uracil used as an anticancer drug.

Uniqueness

2,4(1H,3H)-Pyrimidinedione-14C is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its behavior in biological systems. This property makes it invaluable for research applications where understanding the dynamics of uracil and its derivatives is crucial.

Biologische Aktivität

2,4(1H,3H)-Pyrimidinedione-14C, commonly known as uracil-14C , is a radiolabeled derivative of uracil, a naturally occurring pyrimidine nucleobase integral to RNA. The incorporation of carbon-14 allows for detailed tracking of its biological interactions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure : The compound is characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4. The radiolabeling with carbon-14 is typically achieved through synthetic routes involving malonic acid and urea under controlled conditions to ensure proper incorporation.

Synthesis Method :

- Reagents : Malonic acid, urea, and a carbon-14 labeled reagent.

- Conditions : Reaction occurs under controlled temperature and pressure to optimize yield and purity.

- Purification : The final product undergoes purification to remove unincorporated carbon-14.

The biological activity of this compound primarily involves its incorporation into RNA during synthesis. This incorporation allows researchers to trace the compound's metabolic fate within cells using various imaging techniques. Key pathways include:

- RNA Synthesis : Uracil is a critical component of RNA; thus, the study of uracil metabolism provides insights into nucleic acid synthesis and degradation.

- Enzymatic Reactions : The compound participates in various enzymatic modifications that affect nucleic acid structure and function.

Applications in Research

This compound is utilized across several scientific domains:

- Biochemistry : Understanding the mechanisms of RNA synthesis and degradation.

- Pharmacology : Investigating the pharmacokinetics of uracil-containing drugs.

- Agricultural Science : Development of agrochemicals through metabolic tracking.

Case Study 1: Metabolic Pathway Analysis

In a study examining the biosynthesis of riboflavin, researchers used 5-Amino-6-[1'-14C] ribitylamino-2,4(1H,3H)-pyrimidinedione to trace radioactivity exclusively to the ribityl side chain of riboflavin. This demonstrated the compound's utility in elucidating complex metabolic pathways involving vitamin synthesis .

Case Study 2: Anticancer Research

A significant application of uracil derivatives in cancer research involves tracking the metabolism of chemotherapeutic agents. For instance, studies have shown that uracil derivatives can enhance the efficacy of certain anticancer drugs by modifying their metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Role | Radiolabeling | Unique Features |

|---|---|---|---|

| Thymine | DNA component | No | Found in DNA |

| Cytosine | RNA and DNA component | No | Found in both RNA and DNA |

| 5-Fluorouracil | Anticancer drug | No | Synthetic derivative with fluorine |

Eigenschaften

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.